ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Knoevenagel condensation reaction, where 7-hydroxy-4-methylcoumarin is treated with an appropriate aldehyde in the presence of a base such as piperidine.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a cyclization reaction, where the intermediate product is treated with ethyl piperidine-4-carboxylate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, dihydrochromen-2-ones, and piperidine-substituted compounds .
Scientific Research Applications
Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxycoumarin and 4-methylcoumarin share similar structural features and biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylate esters exhibit similar chemical reactivity and applications.
Uniqueness
Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is unique due to its combined chromen-2-one and piperidine structures, which confer a broad spectrum of biological activities and potential therapeutic applications .
Biological Activity
Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a coumarin derivative that has garnered attention for its potential biological activities. Coumarins are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its therapeutic potential and underlying mechanisms.
Chemical Structure
The compound is characterized by the presence of a piperidine ring and a coumarin moiety. The structural formula can be represented as follows:
1. Antioxidant Activity
Coumarins, including derivatives like this compound, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
Table 1: Antioxidant Activity of Coumarin Derivatives
Compound Name | IC50 (µM) | Source |
---|---|---|
This compound | TBD | In vitro studies |
Esculetin | 10 | V79 cells |
Coumarin | 15 | Various |
2. Anti-inflammatory Properties
Research indicates that coumarin derivatives exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study: Inflammatory Bowel Disease
In a study involving animal models of colitis, coumarin derivatives significantly reduced inflammation markers and improved histopathological scores. This suggests that the compound may have therapeutic potential in inflammatory bowel diseases.
3. Anticancer Activity
Coumarins have been studied for their anticancer properties, with some derivatives showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This compound has potential mechanisms involving the modulation of cell signaling pathways related to cancer proliferation.
Table 2: Anticancer Activity of Coumarin Derivatives
Compound Name | Cancer Type | Mechanism of Action |
---|---|---|
This compound | Breast Cancer | Induces apoptosis via Bcl-xL inhibition |
Umbelliferone | Colon Cancer | Cell cycle arrest at G2/M phase |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : It can affect pathways such as NF-kB and MAPK, which are crucial in cancer progression.
- Scavenging Free Radicals : The antioxidant activity contributes to its protective effects against cellular damage.
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 1-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-4-24-20(23)15-5-7-21(8-6-15)12-16-11-18(22)25-19-14(3)9-13(2)10-17(16)19/h9-11,15H,4-8,12H2,1-3H3 |
InChI Key |
PXLADPZTTKTGNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C(C=C(C=C23)C)C |
Origin of Product |
United States |
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